molecular formula C6H7Cl2NO B14279895 Hexanenitrile, 4,4-dichloro-5-oxo- CAS No. 123280-63-7

Hexanenitrile, 4,4-dichloro-5-oxo-

Cat. No.: B14279895
CAS No.: 123280-63-7
M. Wt: 180.03 g/mol
InChI Key: KMRRKIVFGUWHRN-UHFFFAOYSA-N
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Description

Hexanenitrile, 4,4-dichloro-5-oxo- is an organic compound with the molecular formula C6H7Cl2NO. This compound is characterized by the presence of a nitrile group (-CN), two chlorine atoms, and a ketone group (-C=O) on a hexane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanenitrile, 4,4-dichloro-5-oxo- can be synthesized through several methods. One common method involves the reaction of 4,4-dichloropentanoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Hexanenitrile, 4,4-dichloro-5-oxo- may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanenitrile, 4,4-dichloro-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

Hexanenitrile, 4,4-dichloro-5-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanenitrile, 4,4-dichloro-5-oxo- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Hexanenitrile, 4,4-dichloro-5-oxo- can be compared with other similar compounds such as:

    Hexanenitrile: Lacks the chlorine and ketone groups, making it less reactive in certain chemical reactions.

    4,4-Dichloropentanoyl chloride: Contains the chlorine atoms but lacks the nitrile group.

    5-Oxohexanenitrile: Similar structure but without the chlorine atoms.

The uniqueness of Hexanenitrile, 4,4-dichloro-5-oxo- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

123280-63-7

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

4,4-dichloro-5-oxohexanenitrile

InChI

InChI=1S/C6H7Cl2NO/c1-5(10)6(7,8)3-2-4-9/h2-3H2,1H3

InChI Key

KMRRKIVFGUWHRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC#N)(Cl)Cl

Origin of Product

United States

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